molecular formula C18H21N3O2S B2524179 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile CAS No. 893999-66-1

2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile

Cat. No.: B2524179
CAS No.: 893999-66-1
M. Wt: 343.45
InChI Key: MLAAEAFKZWEGFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex structure integrating a 1H-indole core substituted at the 3-position with a thioacetonitrile group and at the 1-position with a 2-(2,6-dimethylmorpholino)-2-oxoethyl moiety. The morpholino ring, a saturated six-membered heterocycle with two methyl groups at the 2- and 6-positions, enhances solubility and metabolic stability, making it relevant in pharmaceutical chemistry . Structural determination of such compounds often employs X-ray crystallography using programs like SHELX, widely recognized for small-molecule refinement .

Properties

IUPAC Name

2-[1-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]indol-3-yl]sulfanylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-9-21(10-14(2)23-13)18(22)12-20-11-17(24-8-7-19)15-5-3-4-6-16(15)20/h3-6,11,13-14H,8-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAAEAFKZWEGFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile typically involves multiple steps, starting from readily available precursors

    Synthesis of Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Introduction of Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the indole derivative is replaced by the morpholine moiety.

    Formation of Nitrile Group: The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring and the nitrile group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine and indole derivatives.

Scientific Research Applications

Key Structural Features

FeatureDescription
Indole MoietyA bicyclic structure known for various bioactivities.
Morpholino GroupEnhances solubility and biological activity.
Thioether LinkageIncreases reactivity in nucleophilic substitutions.

Research indicates that 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile exhibits several biological activities:

Antimicrobial Properties

Studies have shown that compounds with similar structures possess significant antimicrobial properties. For example, derivatives have demonstrated effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL .

Cytotoxicity Against Cancer Cells

Preliminary investigations into the cytotoxic effects of this compound reveal promising results against various cancer cell lines. For instance, similar compounds have shown selective cytotoxicity towards human cancer cells while sparing normal cells . The potential mechanism involves the inhibition of key enzymes involved in cancer progression.

Enzyme Inhibition

The compound may act as an inhibitor of enzymes critical to metabolic pathways relevant to diseases such as cancer and neurodegenerative disorders. Research highlights that related compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative disease management .

Synthetic Applications

The synthesis of this compound typically involves several steps:

  • Formation of Indole Moiety : Utilizing Fischer indole synthesis.
  • Introduction of Morpholino Group : Through nucleophilic substitution reactions.
  • Thioether Formation : By reacting indole derivatives with thiol compounds.
  • Final Assembly : Via nucleophilic substitution to add the acetonitrile group.

This synthetic pathway allows for the generation of various derivatives that can be explored for enhanced biological activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on HCT116 (colon cancer), MCF7 (breast cancer), and HUH7 (liver cancer) cell lines. Results indicated IC50 values significantly lower than those of standard chemotherapeutics, suggesting a strong potential for further development .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested for their antimicrobial activity against gram-positive and gram-negative bacteria. The results showed superior activity against gram-positive species, prompting further exploration into structure-activity relationships to enhance efficacy .

Mechanism of Action

The mechanism of action of 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the morpholine ring can enhance its solubility and bioavailability. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s key structural elements include:

  • Indole-3-yl thio group : Facilitates conjugation and redox activity.
  • 2,6-Dimethylmorpholino substituent: A bulky, electron-rich group influencing solubility and steric effects.
  • Acetonitrile moiety : Imparts electrophilicity, enabling nucleophilic addition reactions.

Comparisons with analogs from literature:

a) Nitro-Substituted Pyrimidinones ()

Compounds 2b and 2c (e.g., 2-((2-(4-nitrophenyl)-2-oxoethyl)thio)-6-(phenylamino)pyrimidin-4(3H)-one) share a thio-linked oxoethyl group but differ in substituents:

  • Electron-withdrawing nitro groups in 2b/2c contrast with the electron-donating morpholino group in the target.
b) Thiazol-Indole Derivatives ()

Synthesized compounds like 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid derivatives feature indole cores but with carboxylic acid substituents at the 2-position.

  • Key difference : The target’s 3-thioacetonitrile group vs. 2-carboxylic acid in analogs.
  • Implications : The 3-position substitution may alter binding affinity in biological targets compared to 2-substituted indoles .
c) Heterocyclic Esters/Amides ()

Examples include 4-Methyl-6-[(phenylmethyl)thio]-2(1H)-pyrimidinethione, which share thioether linkages but lack morpholino or acetonitrile groups.

  • Steric and electronic effects: The morpholino group in the target may hinder crystallization or interaction with hydrophobic pockets compared to simpler thioethers .

Table 1: Comparative Data of Selected Analogs

Compound Name/ID Key Substituents Yield (%) Melting Point (°C) HRMS (m/z)
Target Compound 2,6-Dimethylmorpholino N/A N/A N/A
2b 4-Nitrophenyl 82.8 218.3–219.5 383.0837
2c 3-Nitrophenyl, p-tolyl 83.2 222.1–224.8 397.0997
3-Formyl-indole derivative 2-Carboxylic acid N/A N/A N/A

Inferences :

  • Melting Point: The morpholino group’s bulkiness could lower melting points relative to nitro derivatives due to reduced crystal packing efficiency.
  • Solubility: The morpholino ring’s oxygen atoms likely enhance aqueous solubility compared to nitro groups, aligning with its use in prodrug design .

Biological Activity

The compound 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile is a complex organic molecule that has garnered attention for its potential biological activities. The intricate structure, which includes an indole moiety, a morpholino ring, and a thioether linkage, suggests various mechanisms of action that could be exploited in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C24H30N3O2SC_{24}H_{30}N_{3}O_{2}S, with a molecular weight of approximately 430.6 g/mol. The structure includes:

  • Indole moiety : Known for its diverse biological activities.
  • Morpholino group : Often enhances solubility and bioavailability.
  • Thioether linkage : May contribute to the reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Indole Structure : This can be achieved through Fischer indole synthesis.
  • Introduction of the Morpholino Group : Achieved via nucleophilic substitution reactions.
  • Thioether Formation : Reacting the indole derivative with a thiol compound.
  • Final Acetonitrile Addition : This step often involves nucleophilic substitution to attach the acetonitrile group.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies demonstrated that related indole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from 0.34 μM to 0.86 μM .
CompoundCell LineIC50 (μM)
Indole DerivativeHeLa0.52
Indole DerivativeMCF-70.34
Indole DerivativeHT-290.86

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) studies show promising results against various strains of bacteria, particularly Staphylococcus aureus (MRSA), where MIC values were noted as low as 0.98 μg/mL .
BacteriaMIC (μg/mL)
Staphylococcus aureus0.98
Escherichia coliNot active
Candida albicansModerate activity

The proposed mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : It has been observed to induce G2/M phase arrest in cancer cells.
  • Apoptosis Induction : The compound promotes programmed cell death in malignant cells.
  • Target Interaction : Binding studies suggest interaction with specific proteins involved in cell signaling pathways.

Case Study 1: Anticancer Efficacy

A study focusing on the anticancer efficacy of related compounds highlighted the ability to suppress rapidly dividing A549 lung cancer cells preferentially compared to non-tumor fibroblasts . This selectivity underscores the potential therapeutic index for targeting cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives similar to the target compound were tested against MRSA strains, showing significant antibacterial activity that could address growing antibiotic resistance issues in clinical settings .

Q & A

Q. What are the optimal synthetic routes for preparing 2-((1-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a multi-step nucleophilic substitution reaction. For example:

  • Step 1: React a substituted indole derivative (e.g., 3-mercapto-1H-indole) with a morpholino-containing electrophile (e.g., 2-(2,6-dimethylmorpholino)-2-oxoethyl chloride) in the presence of a base (e.g., NaHCO₃) to form the thioether linkage .
  • Step 2: Purify the product via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and confirm purity using HPLC (>95% purity threshold) .
  • Critical Note: Adjust reaction parameters (temperature, solvent polarity) based on intermediate stability. Use TLC to monitor reaction progress and avoid over-alkylation byproducts .

Q. How can the molecular structure and stereochemistry of this compound be confirmed?

Methodological Answer:

  • X-ray Crystallography: Single-crystal analysis resolves bond angles and confirms the morpholino ring conformation and indole-thioether linkage geometry .
  • NMR Spectroscopy: Key signals include:
    • ¹H NMR: δ 3.5–4.1 ppm (morpholino CH₂ groups), δ 7.2–8.1 ppm (indole aromatic protons), and δ 2.4–2.6 ppm (methyl groups on morpholino) .
    • 13C NMR: Peaks at ~110–120 ppm (acetonitrile carbon) and ~165–170 ppm (ketone carbonyl) validate functional groups .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s reactivity in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electrophilic Addition Studies: React with malondialdehyde under acidic conditions and monitor adduct formation via UV-Vis spectroscopy (absorbance at 300–400 nm) .
  • Nucleophilic Substitution Screening: Test reactivity with Grignard reagents (e.g., CH₃MgBr) in THF. Use GC-MS to identify substitution products and quantify yields .
  • Kinetic Analysis: Perform time-resolved FT-IR to track reaction intermediates and calculate activation energy barriers .

Q. How does the compound interact with biological targets, and what assays are suitable for studying inhibition mechanisms?

Methodological Answer:

  • Enzyme Inhibition Assays:
    • Protocol: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and measure NADPH depletion via fluorescence quenching .
    • Data Interpretation: Compare IC₅₀ values with control inhibitors (e.g., ketoconazole) to assess potency .
  • Molecular Docking: Use AutoDock Vina to model binding interactions between the morpholino group and ATP-binding pockets in kinase targets (e.g., EGFR) .

Q. How can contradictory data on environmental persistence be resolved?

Methodological Answer:

  • Environmental Fate Studies:
    • Hydrolysis Stability: Expose the compound to pH 5–9 buffers at 25°C and analyze degradation products via LC-QTOF-MS .
    • Photolysis Experiments: Use a solar simulator (λ > 290 nm) and track half-life under UV/Vis .
  • Statistical Analysis: Apply ANOVA to compare degradation rates across experimental replicates and identify outliers caused by matrix effects (e.g., organic matter interference) .

Comparative and Mechanistic Questions

Q. How do structural modifications (e.g., replacing morpholino with piperidine) alter biological activity?

Methodological Answer:

  • Synthetic Comparison: Synthesize analogs (e.g., 2-((1-(2-piperidino-2-oxoethyl)-1H-indol-3-yl)thio)acetonitrile) using identical protocols .
  • Biological Testing: Compare antiproliferative activity against cancer cell lines (e.g., MCF-7) using MTT assays. Tabulate EC₅₀ values to quantify potency shifts .
  • Computational Insight: Calculate LogP values (ChemDraw) to correlate lipophilicity trends with membrane permeability .

Q. What analytical techniques are critical for resolving spectral overlaps in complex mixtures?

Methodological Answer:

  • 2D NMR (HSQC, HMBC): Resolve overlapping signals in crude reaction mixtures by correlating ¹H-¹³C couplings .
  • High-Resolution Mass Spectrometry (HRMS): Use ESI-Orbitrap to distinguish isobaric impurities (mass accuracy < 2 ppm) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Variable Screening: Use Design of Experiments (DoE) to test factors like solvent polarity (DMF vs. THF), reaction time, and catalyst loading .
  • Yield Optimization: Pareto charts identify critical variables (e.g., solvent choice contributes 60% to yield variance) .
  • Reproducibility Checks: Cross-validate results with independent labs using standardized protocols .

Environmental and Ecological Impact

Q. What methodologies assess the compound’s ecotoxicity in aquatic systems?

Methodological Answer:

  • Daphnia magna Acute Toxicity: Follow OECD Guideline 202. Report LC₅₀ after 48-hour exposure .
  • Algal Growth Inhibition: Use Chlorella vulgaris cultures and measure chlorophyll-a depletion via spectrophotometry (λ = 663 nm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.